molecular formula C25H23FN2O2S B2882687 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223897-79-7

3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2882687
CAS No.: 1223897-79-7
M. Wt: 434.53
InChI Key: IPKWOYRUZBCBLB-UHFFFAOYSA-N
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Description

The compound 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide features a thieno[3,2-c]quinoline core substituted at position 3 with a 4-ethylphenyl group and at position 8 with a fluorine atom. The carboxamide side chain is linked to an oxolane (tetrahydrofuran) methyl group. The fluorine atom likely enhances metabolic stability and binding affinity, while the oxolane moiety may improve solubility compared to bulkier alkyl or aromatic substituents.

Properties

IUPAC Name

3-(4-ethylphenyl)-8-fluoro-N-(oxolan-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2S/c1-2-15-5-7-16(8-6-15)22-20-14-27-21-10-9-17(26)12-19(21)23(20)31-24(22)25(29)28-13-18-4-3-11-30-18/h5-10,12,14,18H,2-4,11,13H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKWOYRUZBCBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, including the formation of the thienoquinoline core and subsequent functionalization. One common approach is the condensation of a suitable thienoquinoline precursor with 4-ethylphenyl and tetrahydrofuran-2-ylmethyl groups under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is utilized in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The thieno[3,2-c]quinoline core is a critical pharmacophore shared among analogs. Key differences arise in substituent patterns and side-chain modifications:

Position 8 Substitutions
  • 8-Methoxy substituent (C24H24N2O2S, CAS 1223861-43-5): The methoxy group in 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide increases electron density, which may alter target interactions or solubility .
  • 8-Methyl substituent: Observed in 8-methyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-5H-thieno[3,2-c]quinoline-2-carboxamide, methyl groups contribute to lipophilicity, possibly affecting membrane permeability .
Position 3 Aryl Groups
  • 4-Ethylphenyl (target compound) : Balances hydrophobicity and steric bulk for optimal receptor engagement.
  • Phenyl group : Present in CAS 1223861-43-5, this simpler aryl group may reduce steric hindrance but offer less selectivity .

Carboxamide Side-Chain Variations

The carboxamide side chain is pivotal for target interaction and pharmacokinetics:

Compound Side Chain Key Properties Reference
Target compound Oxolan-2-ylmethyl Enhances solubility via polar oxolane ring
8-Methoxy-N-(3-methylbutyl) analog 3-Methylbutyl Increases lipophilicity, may reduce solubility
CDK5 inhibitor (25i) 2-Aminoethyl Basic amine improves solubility and charge-based interactions
Piperazinylpropyl derivative 3-(4-Propylpiperazinyl)propyl Introduces basicity for enhanced CNS penetration

Pharmacological Implications

  • Kinase Selectivity: The oxolane side chain may reduce off-target effects compared to piperazinyl or aminoethyl groups, which are prone to interact with diverse kinases .
  • Metabolic Stability : Fluorine at position 8 likely slows CYP450-mediated degradation compared to methoxy or methyl groups .
  • Solubility : Oxolane’s oxygen atom improves water solubility relative to purely alkyl chains (e.g., 3-methylbutyl) .

Biological Activity

The compound 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide is a derivative of thienoquinoline that has garnered attention for its potential biological activities, particularly in the field of oncology. This article summarizes the current understanding of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound belongs to a class of molecules known as quinoline derivatives, which are recognized for their diverse biological activities. The specific structural features include:

  • Thieno[3,2-c]quinoline core : This scaffold is crucial for its biological activity.
  • Fluorine substitution : The presence of fluorine can enhance lipophilicity and biological activity.
  • Oxolan moiety : This contributes to the compound's interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that thienoquinoline derivatives, including the compound , exhibit significant anticancer properties. Key findings include:

  • Cell Proliferation Inhibition : The compound has shown to effectively inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells. In vitro assays indicated a concentration-dependent reduction in cell viability, as measured by MTT assays .
  • Induction of Apoptosis : Mechanistic studies revealed that the compound induces apoptosis in cancer cells. This was evidenced by morphological changes in cell nuclei and increased annexin V staining, indicating early apoptotic events .
  • Molecular Docking Studies : Computational studies suggest that this compound binds effectively to key proteins involved in cancer progression, such as PDK1 (3-phosphoinositide-dependent protein kinase 1), which plays a role in cell survival and proliferation pathways .

Pharmacological Evaluation

The pharmacological profile of this compound has been evaluated through various assays:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range (3–45 µM) against several cancer cell lines, indicating potent activity .
Cell LineIC50 (µM)
Colon Cancer (Caco-2)11
Breast Cancer (MCF7)15
Pancreatic Cancer20

Additional Biological Activities

Beyond anticancer effects, thienoquinoline derivatives have also shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.

Case Studies

  • Study on Colon Cancer Cells : In a study published in PMC, compounds similar to the target compound were evaluated for their ability to induce apoptosis in colon cancer cells. Results showed that treatment with these compounds led to a significant decrease in cell viability and increased apoptotic markers .
  • Thienoquinoline Derivatives Against RET Kinase : Research highlighted the effectiveness of thienoquinoline compounds against RET-dependent medullary thyroid cancer cells. The derivatives exhibited promising antiproliferative activity with favorable binding profiles to RET kinase .

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